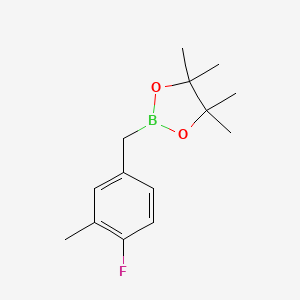
2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is highly valuable in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-methylbenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate. The general reaction scheme is as follows:
4-Fluoro-3-methylbenzyl bromide+bis(pinacolato)diboronPd catalyst, basethis compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon), and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as OLEDs and conductive polymers.
作用机制
The mechanism by which 2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through the Suzuki-Miyaura coupling reaction. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Methylphenylboronic acid
Uniqueness
2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions where other boronic acids or esters may not perform as well.
生物活性
2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a boron atom, which is known for its versatility in various chemical reactions, particularly in the formation of biaryl compounds through Suzuki coupling reactions. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C14H20BFO2
- Molecular Weight : 250.12 g/mol
- CAS Number : 475250-46-5
Table 1: Comparison of Biological Activities in Similar Organoboron Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Cytotoxicity | 5.9 | |
| Compound B | Anti-inflammatory | Not specified | |
| Compound C | Calcium channel blockade | >90% inhibition at 10 μM |
The mechanisms through which organoboron compounds exert their biological effects often involve:
- Inhibition of Ion Channels : Some studies indicate that certain derivatives can block calcium channels (e.g., Cav3.2), leading to reduced pain perception and inflammation.
- Modulation of Signaling Pathways : Organoboronates can influence various cellular pathways that control cell growth and apoptosis.
Case Studies
- Cytotoxicity Study : A study evaluated a structurally similar compound that exhibited significant cytotoxicity against A549 non-small cell lung cancer cells with an IC50 value of 5.9 μM. This suggests the potential for further investigation into the therapeutic applications of related compounds like this compound in oncology .
- Inflammation Model : Another study found that a related compound could partially protect against inflammatory pain by blocking Cav3.2 channels. This highlights the potential for developing new pain management therapies based on similar structures .
Synthesis and Applications
The synthesis of this compound typically involves reactions starting from boronic acids or esters followed by substitution reactions. The ability to participate in metal-catalyzed cross-coupling reactions makes it a valuable intermediate in synthetic chemistry.
Table 2: Synthetic Routes for Organoboron Compounds
| Synthetic Route | Description |
|---|---|
| Suzuki Coupling | Reaction with aryl halides using palladium catalysts |
| Negishi Coupling | Involves reaction with organozinc reagents |
| Stille Coupling | Utilizes organotin reagents for biaryl formation |
属性
分子式 |
C14H20BFO2 |
|---|---|
分子量 |
250.12 g/mol |
IUPAC 名称 |
2-[(4-fluoro-3-methylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2/c1-10-8-11(6-7-12(10)16)9-15-17-13(2,3)14(4,5)18-15/h6-8H,9H2,1-5H3 |
InChI 键 |
LWUYYSXSLLTAPJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















